The compound is categorized under heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is related to various derivatives of pyridazine, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of this compound has been explored in several studies, highlighting its importance in organic chemistry and pharmaceuticals .
The synthesis of (6-Chloropyridazin-3-YL)(phenyl)methanone typically involves multi-step organic reactions. A common method includes the following steps:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of (6-Chloropyridazin-3-YL)(phenyl)methanone can be described as follows:
The compound exhibits geometric isomerism due to the planar nature of the carbonyl group and the aromatic rings, which can influence its reactivity and interaction with biological targets .
Computational methods such as Density Functional Theory (DFT) have been employed to analyze the molecular geometry and electronic properties. These studies provide insights into the stability of different conformers and their Gibbs free energies, which correlate with experimental observations .
(6-Chloropyridazin-3-YL)(phenyl)methanone can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
Studies focusing on related compounds suggest that structural modifications can significantly influence their pharmacodynamics and pharmacokinetics .
The physical and chemical properties of (6-Chloropyridazin-3-YL)(phenyl)methanone include:
These properties are crucial for determining its suitability for various applications in organic synthesis and medicinal chemistry .
(6-Chloropyridazin-3-YL)(phenyl)methanone has several scientific applications:
Research continues to explore its full potential, particularly in developing new therapeutic agents .
(6-Chloropyridazin-3-yl)(phenyl)methanone (C₁₁H₇ClN₂O) is a diaryl ketone featuring a chlorinated pyridazine ring linked to a phenyl group via a carbonyl bridge. The compound has a molecular weight of 218.64 g/mol and CAS RN 1000009-91-2. Its structural uniqueness stems from the electronic asymmetry between the electron-deficient pyridazine ring and the electron-rich phenyl system, creating a polarized carbonyl group that influences reactivity and molecular interactions [2].
Key structural characteristics include:
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS RN | 1000009-91-2 |
Molecular Formula | C₁₁H₇ClN₂O |
Molecular Weight | 218.64 g/mol |
SMILES Notation | O=C(C1=NN=C(Cl)C=C1)C2=CC=CC=C2 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 44.3 Ų |
The compound emerged from pyridazine medicinal chemistry innovations during the 1990-2000s period, when heterocyclic scaffolds gained prominence in drug discovery pipelines. Key developmental milestones include:
Table 2: Evolution of Synthetic Methodologies
Year | Method | Conditions | Yield | Advancement |
---|---|---|---|---|
2005 | Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C→RT | 48% | Initial route |
2011 | Suzuki carbonylative coupling | Pd(OAc)₂, CO, DMF, 80°C | 65% | Regiocontrol |
2015 | Microwave-assisted coupling | Pd/C, MW, 150W, 120°C | 78% | Efficiency improvement |
2020 | Continuous flow synthesis | Microreactor, 180°C, 5min | 83% | Scalability |
This scaffold exemplifies the pharmacophore hybridization strategy prevalent in modern medicinal chemistry, merging pyridazine's metabolic stability with benzophenone's membrane permeability. Nitrogen heterocycles feature in >85% of FDA-approved pharmaceuticals due to their:
The compound serves as a multifunctional building block in anticancer agent development, where its chloropyridazine component intercalates with DNA while the carbonyl group coordinates kinase catalytic domains. Structural analogs demonstrate:
Table 3: Biological Activities of Structural Analogs
Analog Structure | Target | Activity | Therapeutic Area |
---|---|---|---|
6-Aminopyridazin-3-yl benzophenone | BRAF V600E kinase | IC₅₀ = 0.82 μM | Melanoma |
6-Hydrazinylpyridazine benzophenone | PDE4B | Kᵢ = 3.1 nM | Inflammation |
6-(Trifluoromethyl) variant | Tubulin polymerization | 78% inhibition at 10 μM | Breast cancer |
The scaffold's significance extends to high-throughput screening libraries, where its structural diversity enables hit identification against challenging oncology targets like KRAS mutants and protein-protein interaction interfaces. Recent studies demonstrate its utility as a molecular hinge in bifunctional PROTAC degraders, facilitating ternary complex formation between E3 ligases and oncogenic proteins [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7